molecular formula C6H7NO2S B8632226 1-(2-Methoxy-1,3-thiazol-5-yl)ethanone CAS No. 885229-40-3

1-(2-Methoxy-1,3-thiazol-5-yl)ethanone

Cat. No. B8632226
Key on ui cas rn: 885229-40-3
M. Wt: 157.19 g/mol
InChI Key: IMRWWVBKYRVNSG-UHFFFAOYSA-N
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Patent
US08008487B2

Procedure details

The following compound was prepared using trifluoroethanol according to the procedure used in preparing compound 192: 1-[2-(2,2,2-trifluoroethoxy)-1,3-thiazol-5-yl]ethanone (compound 204)
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
compound 192
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
1-[2-(2,2,2-trifluoroethoxy)-1,3-thiazol-5-yl]ethanone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
compound 204
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
C(O)C(F)(F)F.FC(F)(F)[CH2:9][O:10][C:11]1[S:12][C:13]([C:16](=[O:18])[CH3:17])=[CH:14][N:15]=1>>[CH3:9][O:10][C:11]1[S:12][C:13]([C:16](=[O:18])[CH3:17])=[CH:14][N:15]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(F)(F)F)O
Step Two
Name
compound 192
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
1-[2-(2,2,2-trifluoroethoxy)-1,3-thiazol-5-yl]ethanone
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC(COC=1SC(=CN1)C(C)=O)(F)F
Step Four
Name
compound 204
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC(COC=1SC(=CN1)C(C)=O)(F)F

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The following compound was prepared

Outcomes

Product
Name
Type
Smiles
COC=1SC(=CN1)C(C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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